Cortienic acid

Description

Contextualization within Steroid Hormone Biology

Cortienic acid is a steroid compound that occupies a specific niche within the broad class of corticosteroids. ontosight.ai Steroid hormones, all derived from cholesterol, are synthesized primarily in the adrenal cortex, testes, and ovaries. britannica.com They are essential regulators of a vast array of physiological functions. britannica.com Corticosteroids, a subgroup synthesized in the adrenal cortex, are broadly classified into glucocorticoids and mineralocorticoids. britannica.com Glucocorticoids like cortisol influence metabolic processes and manage inflammatory responses, while mineralocorticoids regulate water and salt balance. britannica.com

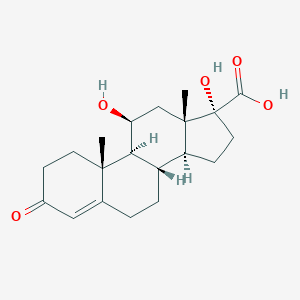

Cortienic acid emerges as a metabolite of other significant steroid hormones, such as hydrocortisone (B1673445) (cortisol). ontosight.aidrugbank.com It is specifically a C-17 carboxylic acid derivative formed during the biotransformation of corticosteroids. oup.comnih.gov While often considered an inactive metabolite, its existence and formation are crucial to understanding the metabolic pathways of potent parent steroids. drugbank.comoup.com Its structure, featuring a pregnane (B1235032) backbone modified with hydroxyl, ketone, and a distinguishing carboxylic acid group, places it firmly within the complex network of steroid hormone biosynthesis and catabolism. ontosight.ai The study of such metabolites is fundamental to comprehending the full lifecycle of steroid hormones in the body and the development of synthetic steroid-based therapeutics.

Key Stereochemical Variants and Their Significance in Research

The precise three-dimensional arrangement of atoms, or stereochemistry, in a steroid molecule is critical to its biological activity. Variations in the orientation of functional groups can dramatically alter a compound's ability to interact with steroid hormone receptors. Cortienic acid exists in several stereochemical forms, with specific isomers and derivatives having garnered significant research interest.

The (11α,17α)-isomer of cortienic acid is a specific structural variant where the hydroxyl (-OH) groups at the 11th and 17th carbon positions of the steroid nucleus have a defined spatial orientation. ontosight.ai This particular configuration, chemically named (11α,17α)-dihydroxy-3,20-dioxopregn-4-en-21-oic acid, significantly influences the molecule's physical properties and how it interacts with biological systems. ontosight.ai While research on this specific isomer is part of the broader investigation into steroid metabolism, its distinct structure highlights the complexity and specificity inherent in steroid hormone biology. ontosight.ai

Δ1-Cortienic acid, also known as prednienic acid, is a major focus of research due to its status as an inactive metabolite of the potent synthetic corticosteroid, prednisolone (B192156). nih.govspringermedizin.denih.gov Its chemical name is (11β,17α)-11,17-Dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid. nih.gov The "Δ1" designation indicates an additional double bond in the first ring of the steroid nucleus, a feature it shares with its parent compound, prednisolone.

The significance of Δ1-cortienic acid lies in its role as a foundational molecule in "retrometabolic drug design." springermedizin.detandfonline.com This design strategy uses a known, inactive, and non-toxic metabolite as a starting point to create new, therapeutically active drugs that are designed to break down into this inactive form after exerting their effect. springermedizin.de This approach aims to produce drugs with high local efficacy and minimal systemic side effects. nih.gov

One key research finding is that Δ1-cortienic acid can preferentially bind to the corticosteroid-binding globulin, transcortin. nih.gov This action can displace active corticosteroids like hydrocortisone, potentially liberating more of the active drug to elicit a therapeutic effect. nih.gov Studies have shown that combining Δ1-cortienic acid with hydrocortisone can potentiate the latter's vasoconstrictive effects on the skin. nih.gov

The principle of using inactive metabolites has led to the synthesis of numerous analogs and derivatives of cortienic acid. The goal is to create "soft glucocorticoids"—compounds that are active locally but are rapidly metabolized systemically into the inactive cortienic acid form. kg.ac.rs

Research has focused on creating amides and esters from cortienic acids derived from hydrocortisone, prednisolone, and methylprednisolone. nih.govresearchgate.net By attaching various amino acid esters to the 17β-carboxamide position, scientists aim to modulate properties like receptor binding and permeability. nih.gov

A prominent example of a successful derivative is Loteprednol (B1675157) etabonate , a "soft" corticosteroid designed from Δ1-cortienic acid. springermedizin.detandfonline.com After exerting its anti-inflammatory effects, it is rapidly metabolized by tissue esterases back to Δ1-cortienic acid, which is inactive. springermedizin.de Another second-generation soft steroid developed from Δ1-cortienic acid is Etiprednol (B10858132) dicloacetate . nih.govkg.ac.rs These derivatives represent a significant advancement in creating safer topical and ocular anti-inflammatory agents. springermedizin.dekg.ac.rs

Historical Development and Research Trajectory

The story of cortienic acid is intertwined with the history of corticosteroids. Following the isolation of steroidal hormones in the 1930s and their synthesis in the 1940s, their potent anti-inflammatory effects were quickly recognized. researchgate.net However, their use was often limited by significant side effects. researchgate.net

Early metabolic studies, such as those in the 1970s, began to elucidate the biotransformation pathways of corticosteroids like cortisol into various metabolites, including the cortoic acids (of which cortienic acid is a member). oup.comnih.gov These studies identified cortienic acid as a metabolite of 21-dehydrocortisol (B191429), a potential intermediate in cortisol breakdown. oup.com

A pivotal shift in the research trajectory occurred with the development of the "soft drug" concept, a part of the broader retrometabolic drug design approach introduced in the 1980s. kg.ac.rs This concept championed the design of drugs that would have a predictable and controlled metabolic inactivation. Cortienic acid, as a known inactive metabolite, became an ideal template for this approach. tandfonline.com

This led to the design and synthesis of the first and second generations of soft glucocorticoids, most notably loteprednol etabonate and etiprednol dicloacetate, from a Δ1-cortienic acid starting point. kg.ac.rs Ongoing research continues to explore new derivatives, such as amides of various cortienic acids, to refine local anti-inflammatory activity while minimizing systemic risk. nih.govresearchgate.net

Data Tables

Table 1: Key Stereochemical Variants of Cortienic Acid This table is interactive. You can sort and filter the data.

Table 2: Notable Derivatives of Cortienic Acid This table is interactive. You can sort and filter the data.

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZSRYSTBKQWGZ-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-45-3 | |

| Record name | Cortienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORTIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Metabolic Pathways of Cortienic Acid

Adrenal Cortex Biosynthesis as a Corticosteroid Pathway Intermediate

Cortienic acid is identified as a steroid hormone synthesized in the adrenal cortex, the gland responsible for producing corticosteroids. ontosight.aiderangedphysiology.com It is considered a metabolite or an intermediate in the broader corticosteroid biosynthesis pathway. ontosight.ai The primary function of this pathway is to produce crucial steroid hormones such as cortisol and corticosterone (B1669441) from cholesterol, which are vital for regulating stress and immune responses. ontosight.aiderangedphysiology.comwikipedia.org While cortienic acid is formed within the adrenal glands, it is more precisely characterized as a product of the metabolism of primary corticosteroids like cortisol, rather than a direct, on-pathway intermediate in their de novo synthesis. ontosight.aiingentaconnect.comnih.gov

Role as a Natural Metabolite of Endogenous Steroid Hormones (e.g., Cortisol, Corticosterone)

Cortienic acid is a well-established natural and major metabolite of endogenous steroid hormones. ingentaconnect.compsu.edu It is formed from the metabolic breakdown of hydrocortisone (B1673445) (cortisol) in humans. ingentaconnect.comingentaconnect.comgoogle.com This metabolic conversion is a key part of the body's process for deactivating and eliminating corticosteroids. psu.eduula.ve Cortienic acid's formation from foundational hormones like cortisol and corticosterone underscores its position as a terminal product in the lifecycle of these endogenous steroids. ontosight.ai Due to its lack of corticosteroid activity, it is considered an ideal lead compound for the "inactive metabolite approach" in drug design. ingentaconnect.compsu.edu

Biotransformation Pathways to Cortienic Acid

The formation of cortienic acid from its precursors is a specific and well-documented biochemical process.

The primary biotransformation pathway to cortienic acid involves the oxidation of the dihydroxyacetone side chain found on corticosteroids like hydrocortisone. ingentaconnect.compsu.eduresearchgate.netamazonaws.com This metabolic process proceeds through several intermediate steps. The pathway includes the formation of a 21-aldehyde (known as 21-dehydrocortisol) and a subsequent 21-acid (cortisolic acid), which ultimately yields cortienic acid. ingentaconnect.compsu.eduingentaconnect.comamazonaws.comscispace.com

Studies involving labeled tracers have investigated the role of 21-dehydrocortisol (B191429) as a potential intermediate. oup.comoup.com While 21-dehydrocortisol is metabolized primarily into cortienic acid, it is not considered the normal intermediate in the pathway from cortisol to other cortoic acids. oup.comoup.com This is because cortienic acid is only a minor metabolite of cortisol itself, whereas it is the major metabolite of 21-dehydrocortisol. oup.comoup.com

Research demonstrates significant differences in the rates at which various precursors are converted to cortienic acid and its analogs. For instance, the transformation of 21-dehydrocortisol to other acidic metabolites known as cortoic acids is approximately one-third as efficient as the conversion from cortisol. oup.com

Furthermore, excretion studies in rats highlight these differential rates. A very small fraction of the active steroid prednisolone (B192156) is converted to its corresponding metabolite, Δ1-cortienic acid. In contrast, the "soft drug" loteprednol (B1675157) etabonate is designed for rapid and extensive conversion to this inactive acid. ingentaconnect.com A comparison between hydrocortisone and prednisolone showed that the presence of a Δ1-double bond in prednisolone does not significantly alter the low rate of conversion to its respective acid metabolite. ingentaconnect.com

| Precursor Compound | Metabolite | Excretion Rate (% of Administered Dose in 4 hours) | Species | Notes |

|---|---|---|---|---|

| Prednisolone | Δ1-Cortienic Acid | ~0.56% (0.38% in bile, 0.18% in urine) | Rat | Demonstrates a low rate of metabolic conversion. ingentaconnect.com |

| Loteprednol Etabonate | Δ1-Cortienic Acid | ~19.54% (17.01% in bile, 2.53% in urine) | Rat | High conversion rate is by design as a "soft drug". ingentaconnect.com |

| Hydrocortisone | Cortienic Acid | ~0.33% (0.11% in bile, 0.22% in urine) | Rat | Low conversion rate, similar to prednisolone. ingentaconnect.com |

Cortienic Acid as an Inactive Metabolite in Mammalian Systems

A defining characteristic of cortienic acid and its analogs is their lack of corticosteroid activity. ingentaconnect.compsu.edudrugbank.com This inactivation is a critical step in preventing the systemic accumulation of active hormones and is a foundational concept in the design of safer steroid medications. ingentaconnect.com

Cortienic acid is the inactive end-product of several potent corticosteroids through metabolic processes.

Hydrocortisone : As a major inactive metabolite, cortienic acid's formation represents a primary pathway for the deactivation of endogenous cortisol. google.comula.vedrugbank.com About 10-25% of hydrocortisone metabolism occurs via the oxidation of its side chain to produce these inactive carboxylic acid metabolites. ula.ve

Prednisolone : This synthetic corticosteroid is metabolized to Δ1-cortienic acid. nih.govnih.gov Though initially hypothesized based on structural similarity to hydrocortisone, studies have confirmed that Δ1-cortienic acid is indeed a metabolite of prednisolone, albeit a minor one. ingentaconnect.com

Loteprednol Etabonate (LE) : This compound is a "soft corticosteroid" engineered based on the inactive metabolite concept. nih.govnih.gov It is designed to be rapidly and predictably hydrolyzed to its inactive metabolites after exerting its therapeutic effect. ingentaconnect.comnih.gov Its metabolism proceeds through an intermediate, Δ1-cortienic acid etabonate (PJ-91), before forming the terminal inactive metabolite, Δ1-cortienic acid (PJ-90). drugbank.comnih.govtga.gov.au This rapid inactivation minimizes systemic side effects. ingentaconnect.com

| Active Corticosteroid | Resulting Inactive Metabolite(s) | Key Characteristic |

|---|---|---|

| Hydrocortisone (Cortisol) | Cortienic Acid | Natural endogenous hormone metabolism. google.comdrugbank.com |

| Prednisolone | Δ1-Cortienic Acid | Metabolite of a synthetic steroid. ingentaconnect.comnih.gov |

| Loteprednol Etabonate | Δ1-Cortienic Acid Etabonate (PJ-91) and Δ1-Cortienic Acid (PJ-90) | "Soft drug" designed for predictable inactivation. drugbank.comnih.govtga.gov.au |

Enzymatic Pathways Leading to Inactivation (e.g., Esterase-Mediated Hydrolysis)

Cortienic acid and its derivatives are central to the "soft drug" approach in corticosteroid therapy, where pharmacologically active agents are designed to undergo a predictable and rapid conversion to inactive metabolites, thereby minimizing systemic side effects. researchgate.netresearchgate.net The primary mechanism for this inactivation is enzymatic hydrolysis, particularly mediated by esterases. researchgate.netkisti.re.kr This process is fundamental to the metabolic fate of several therapeutic corticosteroids.

Loteprednol etabonate (LE), a soft corticosteroid, exemplifies this principle. researchgate.netresearchgate.net It is designed based on the inactive metabolite approach, starting from Δ¹-cortienic acid. researchgate.netresearchgate.net Following administration, LE exerts its anti-inflammatory effects and is then rapidly metabolized through hydrolysis into inactive metabolites. researchgate.netnih.gov The initial hydrolysis yields an intermediate, Δ¹-cortienic acid etabonate (PJ-91), which is subsequently hydrolyzed to the final inactive metabolite, Δ¹-cortienic acid (PJ-90). researchgate.netdrugbank.com This predictable, two-step inactivation pathway is a key feature of its design, ensuring local efficacy while reducing the risk of systemic corticosteroid effects. researchgate.net

The enzymes responsible for this inactivation are predominantly esterases found in the systemic circulation. researchgate.net Research has identified that soft drugs like loteprednol etabonate and etiprednol (B10858132) dicloacetate are mainly deactivated in human plasma rather than the liver. researchgate.net

Key enzymes and proteins involved in the hydrolysis include:

Paraoxonase 1 (PON1): This enzyme, associated with high-density lipoprotein (HDL) in human plasma, has been identified as the major hydrolase for loteprednol etabonate and etiprednol dicloacetate. researchgate.net

Human Serum Albumin (HSA): HSA has demonstrated slight hydrolase activity against etiprednol dicloacetate, but not loteprednol etabonate. researchgate.net

Carboxylesterases (CEs): While the primary inactivation occurs in the plasma, liver carboxylesterases, such as hCE-1 and hCE-2, can also play a role, although their activity towards these specific soft drugs may be limited. For instance, loteprednol etabonate is slowly hydrolyzed in the liver. researchgate.net

The rate of hydrolysis can vary significantly between different soft drugs. For example, etiprednol dicloacetate is hydrolyzed approximately 10 times faster in human plasma than loteprednol etabonate. researchgate.net The efficiency of this enzymatic inactivation is crucial, as the resulting hydrophilic metabolites, like Δ¹-cortienic acid, are readily eliminated from the body. nih.govdrugbank.com

The inactivation process via esterase-mediated hydrolysis is a cornerstone of the safety profile of modern soft corticosteroids. By converting the active drug to its predetermined inactive metabolite, cortienic acid, this pathway effectively terminates the drug's action systemically. drugbank.comwikipedia.org

Table 1: Enzymes Involved in the Hydrolysis of Cortienic Acid-Based Soft Drugs

| Enzyme/Protein | Location | Substrate(s) | Role in Inactivation |

| Paraoxonase 1 (PON1) | Human Plasma (associated with HDL) | Loteprednol etabonate, Etiprednol dicloacetate | Major hydrolase responsible for the deactivation in systemic circulation. researchgate.net |

| Human Serum Albumin (HSA) | Human Plasma | Etiprednol dicloacetate | Exhibits slight hydrolase activity against certain soft drugs. researchgate.net |

| Carboxylesterase 1 (hCE-1) | Liver | Various esters | Potential for hydrolysis, though plasma inactivation is more significant for LE. researchgate.net |

| Carboxylesterase 2 (hCE-2) | Liver | Various esters | Potential for hydrolysis, though plasma inactivation is more significant for LE. researchgate.net |

Synthetic Methodologies and Derivatization Strategies for Research

Chemical Synthesis of Cortienic Acid Core Structure

The fundamental step in leveraging cortienic acid for drug design is its efficient synthesis from readily available steroid precursors.

The most prevalent method for preparing the cortienic acid core involves the oxidative cleavage of the C17-C20 bond of a parent corticosteroid. A widely used and effective method is the oxidation of hydrocortisone (B1673445) using sodium meta-periodate (NaIO₄). ula.ve This reaction is typically performed in a homogenous solvent system, such as a mixture of water, tetrahydrofuran, and methanol, at room temperature. ula.ve The process yields 11β,17α-dihydroxy-3-oxo-androst-4-ene-17β-carboxylic acid (cortienic acid) by cleaving the dihydroxyacetone side chain. ula.ve A similar oxidation can be performed on prednisolone (B192156) to yield Δ¹-cortienic acid. ingentaconnect.com

This oxidative strategy is not limited to hydrocortisone. For instance, cortienic acid analogues can be synthesized from other corticosteroids like fluocinolone (B42009) acetonide through periodic acid oxidation, with dioxane being a suitable solvent for this transformation. kg.ac.rsresearchgate.net The general applicability of this oxidative cleavage makes the corresponding cortienic acids accessible starting materials for further derivatization. nih.gov

Table 1: Examples of Oxidative Synthesis of Cortienic Acids

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Hydrocortisone | Sodium meta-periodate | Cortienic acid | ula.ve |

| Prednisolone | Sodium meta-periodate | Δ¹-Cortienic acid | ingentaconnect.com |

The synthesis of advanced cortienic acid analogues often requires the preparation of specific intermediates. For example, in the synthesis of etiprednol (B10858132) dicloacetate, Δ¹-cortienic acid derived from prednisolone is not directly esterified. Instead, it is first converted to a key intermediate by acylating the 17α-hydroxy group with dichloroacetyl chloride. ingentaconnect.com This intermediate, 17α-dichloroacetoxy-11β-hydroxyandrosta-1,4-diene-3-one-17β-carboxylic acid, is then esterified at the 17β-carboxy position to yield the final product. ingentaconnect.comoup.com The preparation of such activated intermediates is a crucial step that allows for the construction of the specific pharmacophoric features required for biological activity in the final soft steroid. oup.com

Rational Design and Synthesis of Cortienic Acid-Based Analogues

Cortienic acid serves as an ideal lead compound for the rational design of new drugs, particularly locally-acting anti-inflammatory agents with reduced systemic side effects.

Retrometabolic drug design is a strategy that aims to create safe therapeutic agents by designing molecules that undergo a predictable and controlled metabolic inactivation to non-toxic species after exerting their therapeutic effect. niscpr.res.inresearchgate.net This "inactive metabolite approach" begins with a known, inactive metabolite of an active drug and re-engineers it to restore activity, with the built-in feature of deactivating back to the starting inactive metabolite in a single, predictable step. niscpr.res.in

Cortienic acid is a major, yet inactive, metabolite of hydrocortisone, making it a perfect starting point for this design philosophy. niscpr.res.in The core principle is to chemically modify the inactive cortienic acid structure to reintroduce the necessary pharmacophores for glucocorticoid receptor binding and activity, while ensuring these modifications are metabolically labile. niscpr.res.inslideshare.net This allows the resulting drug to be active at the target site but rapidly hydrolyzed in systemic circulation back to the inactive cortienic acid, thus minimizing systemic toxicity. researchgate.net

The application of retrometabolic design to cortienic acid has led to the successful development of a class of drugs known as "soft steroids." niscpr.res.in These are active corticosteroids designed for predictable, one-step hydrolytic deactivation. researchgate.net

Loteprednol (B1675157) Etabonate , a first-generation soft steroid, was designed from Δ¹-cortienic acid, the inactive metabolite of prednisolone. researchgate.netnih.gov Its synthesis involves introducing biologically labile ester functions to restore the corticosteroidal activity that is absent in the parent cortienic acid. nih.gov Specifically, a metabolically unstable 17β-chloromethyl ester function was introduced into the Δ¹-cortienic acid structure. ingentaconnect.com

Etiprednol Dicloacetate , a second-generation soft steroid, also originates from Δ¹-cortienic acid. oup.com Its design is unique in that it incorporates a 17α-dichloroacetyl group, which serves as both a key pharmacophore and the source of the molecule's "softness" or metabolic lability. oup.comnih.gov Unlike first-generation compounds where the 17β-ester is the primary site of deactivating hydrolysis, in etiprednol dicloacetate, the 17α-dichloroacetyl function is preferentially cleaved, also leading to an inactive metabolite. oup.com The synthesis involves converting Δ¹-cortienic acid to its 17α-dichloroacetate intermediate, followed by esterification of the 17β-carboxylic acid. ingentaconnect.comoup.com

To further explore the therapeutic potential of cortienic acid-based structures, researchers have synthesized various modified analogues, including 17β-carboxamide derivatives. nih.govresearchgate.net These compounds are typically prepared by coupling the 17β-carboxylic acid of a cortienic acid with an amine, often an amino acid ester. nih.govresearchgate.net

The synthesis is a two-step process: first, the parent corticosteroid (e.g., hydrocortisone, prednisolone) is oxidized to the corresponding cortienic acid. researchgate.net Second, the resulting cortienic acid is amidated. researchgate.net A common method for this amidation is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.govresearchgate.net This procedure has been used to prepare a variety of 17β-carboxamide derivatives in good yields. nih.govnih.gov These derivatives are investigated as potential soft corticosteroids with local anti-inflammatory activity. researchgate.netakjournals.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cortienic acid |

| Hydrocortisone |

| Sodium Meta-Periodate |

| Prednisolone |

| Δ¹-cortienic acid |

| Fluocinolone acetonide |

| Etiprednol Dicloacetate |

| Dichloroacetyl chloride |

| Loteprednol Etabonate |

| N,N'-dicyclohexylcarbodiimide (DCC) |

Strategies for Enhancing Stability of Ester Derivatives

The stability of ester derivatives of cortienic acid is a critical factor for their successful application in research, influencing their shelf-life, formulation, and in vivo behavior. Various strategies can be employed to enhance the stability of these derivatives, primarily by mitigating hydrolytic degradation. These strategies often involve chemical modifications that protect the labile ester group or alter the physicochemical properties of the molecule.

One fundamental approach is the application of the prodrug concept, where the ester derivative is designed to be stable until it reaches a specific biological environment where it can be enzymatically cleaved to release the active form. The stability of these prodrugs can be fine-tuned by altering the steric and electronic properties of the alcohol moiety of the ester. For instance, bulkier alkyl or aryl groups can sterically hinder the approach of hydrolytic enzymes or water molecules, thereby slowing the rate of hydrolysis.

Another strategy involves the "pro-prodrug" or "double prodrug" approach. nih.gov This method adds another layer of protection by creating a derivative of the initial prodrug that requires a specific enzymatic reaction to unveil the primary prodrug, which then undergoes further hydrolysis to release the parent drug. nih.gov This cascade-like activation can enhance stability in non-target tissues and during storage. nih.gov

The local chemical environment also plays a significant role in the stability of ester derivatives. The use of co-solvents in formulations can enhance stability. By adding organic solvents, the dielectric constant of an aqueous solution can be lowered, which has been shown to decrease the rate of degradation for some compounds. mdpi.com Furthermore, optimizing the pH of the formulation is a crucial and practical approach to minimize hydrolysis, as the rate of ester cleavage is often pH-dependent. mdpi.com

In a biological context, factors such as plasma protein binding and rapid tissue uptake can contribute to the apparent in vivo stability of an ester derivative. ula.ve By binding to proteins like albumin, the ester is shielded from hydrolytic enzymes in the circulation. ula.ve Rapid partitioning into tissues also removes the compound from the aqueous environment of the bloodstream, preserving the ester linkage. ula.ve

A summary of these strategies is presented in the table below.

| Strategy | Mechanism of Stability Enhancement | Research Implications |

| Prodrug Design | Steric hindrance at the ester linkage slows enzymatic and chemical hydrolysis. | Allows for controlled release and improved pharmacokinetic profiles. |

| Pro-prodrug Approach | Requires a two-step activation process, enhancing stability in non-target environments. nih.gov | Offers greater control over drug release and can reduce premature degradation. nih.gov |

| Formulation with Co-solvents | Reduces the dielectric constant of the medium, slowing hydrolytic reactions. mdpi.com | Improves shelf-life and stability of liquid formulations for experimental use. |

| pH Optimization | Maintains the ester derivative in a pH range where the rate of hydrolysis is minimal. mdpi.com | Essential for the stability of aqueous formulations used in in vitro and in vivo studies. |

| Enhancing Protein Binding | Sequesters the ester derivative from hydrolytic enzymes in plasma. ula.ve | Can prolong the in vivo half-life of the compound, allowing for sustained effects in research models. ula.ve |

Isotopic Labeling for Metabolic and Mechanistic Studies

Isotopic labeling is an indispensable tool in drug metabolism and mechanistic studies, allowing researchers to trace the fate of a molecule in complex biological systems. The synthesis of isotopically labeled cortienic acid and its derivatives enables detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.

Synthesis of Radiolabeled Cortienic Acid and its Derivatives

The synthesis of radiolabeled cortienic acid derivatives involves the incorporation of a radionuclide, such as Tritium (B154650) (³H), Carbon-14 (¹⁴C), or radioisotopes of iodine (e.g., ¹²⁵I), into the molecular structure. The choice of radionuclide depends on the specific research question, the desired detection method (e.g., liquid scintillation counting, autoradiography, PET, SPECT), and the half-life of the isotope. nih.gov

For cortienic acid, several positions on the steroid nucleus or on the ester side chain could be targeted for radiolabeling. The synthetic strategy must be carefully designed to introduce the label efficiently and with high specific activity, often late in the synthetic sequence to minimize the handling of radioactive materials.

Hypothetical Labeling Strategies:

Tritium (³H) Labeling: Tritiation can often be achieved by catalytic reduction of a double bond or a halogenated precursor with tritium gas. For a cortienic acid derivative, an unsaturated precursor could be synthesized and subsequently reduced with ³H₂ to introduce two tritium atoms. Alternatively, halogen-tritium exchange can be employed.

Carbon-14 (¹⁴C) Labeling: The introduction of ¹⁴C is typically more synthetically challenging and often requires building a part of the carbon skeleton from a ¹⁴C-labeled starting material, such as ¹⁴CO₂ or K¹⁴CN. For an ester derivative of cortienic acid, a ¹⁴C-labeled acyl chloride or alcohol could be used in the final esterification step.

Radioiodine (e.g., ¹²⁵I) Labeling: If the derivative contains a phenolic group or an activated aromatic ring, radioiodination can be a straightforward method for labeling. nih.gov This is typically achieved through electrophilic substitution using a radioiodide salt (e.g., Na¹²⁵I) in the presence of an oxidizing agent like Chloramine-T. nih.gov For a cortienic acid derivative, an aromatic moiety would likely need to be introduced into the ester side chain to make it amenable to this type of labeling.

The general process for synthesizing a radiolabeled derivative involves several key steps, outlined in the table below.

| Step | Description | Example Reagents & Conditions |

| 1. Precursor Synthesis | Synthesis of a non-radioactive precursor molecule that is designed for the final radiolabeling step. This might involve introducing a functional group (e.g., a halogen or a double bond) at the desired labeling position. | Standard organic synthesis techniques. |

| 2. Radiolabeling Reaction | The reaction where the radionuclide is incorporated into the precursor molecule. Conditions are optimized for high radiochemical yield and specific activity. | For ¹²⁵I labeling: Na¹²⁵I, Chloramine-T, room temperature. nih.gov For ³H labeling: ³H₂ gas, Pd/C catalyst. |

| 3. Purification | Separation of the desired radiolabeled product from unreacted precursor, radionuclide, and reaction byproducts. | High-Performance Liquid Chromatography (HPLC) is commonly used for its high resolution. |

| 4. Characterization | Confirmation of the identity and purity of the radiolabeled compound. | Co-elution with an authentic, non-radioactive standard on HPLC; Mass spectrometry (for stable isotopes or to confirm the non-radioactive product). |

| 5. Specific Activity Determination | Measurement of the amount of radioactivity per unit mass or mole of the compound. | Liquid scintillation counting and UV-Vis spectroscopy or mass spectrometry for quantification. |

The development of these radiolabeled tools is critical for elucidating the molecular pharmacology of cortienic acid derivatives and for guiding the design of new compounds with improved properties for research applications.

Molecular and Cellular Mechanisms of Action and Interaction

Steroid Hormone Receptor Interactions

The interaction of cortienic acid and its analogs with steroid hormone receptors is a critical determinant of their biological activity. Extensive research, including quantitative structure-activity relationship (QSAR) studies, has been conducted to understand these interactions.

Cortienic acid itself serves as a lead compound for the development of soft corticosteroids. ingentaconnect.com While cortienic acid has low intrinsic affinity for the glucocorticoid receptor (GR), its derivatives have been systematically modified to enhance GR binding. ingentaconnect.comnih.gov Studies have shown that specific structural modifications are crucial for achieving high receptor-binding affinity (RBA). ingentaconnect.comnih.gov

Key findings from these studies include:

Substitution at the 17α and 17β positions: Appropriate substitutions at these positions are vital for good receptor-binding affinity. ingentaconnect.comnih.gov

Halogenation: The introduction of a halogen, such as fluorine or chlorine, at the 6α or 9α position dramatically increases the RBA at the GR. ingentaconnect.comnih.gov

Lipophilicity: There is a tendency for GR binding affinity to increase with increasing lipophilicity of the molecule. ingentaconnect.comnih.gov

A QSAR model has been developed that can account for nearly 80% of the variability in the logarithm of the relative binding affinity data for a series of cortienic acid-based soft steroids, using only 6α- or 9α-halogenation and lipophilicity as descriptors. ingentaconnect.comnih.gov This highlights the importance of these factors in the rational design of potent corticosteroids. For instance, loteprednol (B1675157) etabonate, a soft steroid derived from Δ¹-cortienic acid, exhibits a GR binding affinity that is 4.3 times that of dexamethasone. nih.gov

Table 1: Factors Influencing Glucocorticoid Receptor Binding Affinity of Cortienic Acid-Based Soft Steroids

| Structural/Physicochemical Factor | Effect on Glucocorticoid Receptor (GR) Binding Affinity | Reference |

| 17α and 17β Substitution | Appropriate substitution is crucial for good binding affinity. | nih.gov, ingentaconnect.com |

| 6α- or 9α-Halogenation | Dramatically increases binding affinity. | nih.gov, ingentaconnect.com |

| Lipophilicity | Tends to increase binding affinity. | nih.gov, ingentaconnect.com |

Cortienic acid is considered an inactive metabolite of hydrocortisone (B1673445) and prednisolone (B192156). ingentaconnect.comnih.govpsu.edu It is formed through the oxidation of the dihydroxyacetone side chain of these corticosteroids. ingentaconnect.compsu.edu Crucially, cortienic acid itself lacks inherent glucocorticoid or mineralocorticoid activity. ingentaconnect.comnih.govingentaconnect.com This lack of activity makes it an ideal starting point for the "inactive metabolite" approach to soft drug design. ingentaconnect.compsu.edu The goal is to create derivatives that are active but are readily metabolized back to the inactive cortienic acid, thereby minimizing systemic effects. psu.edu Skin blanching studies, a common method for assessing the potency of topical steroids, have confirmed that cortienic acid alone has no vasoconstrictive effect. nih.gov

Modulation of Protein Binding Dynamics

Beyond direct receptor interactions, cortienic acid can influence the biological activity of other corticosteroids by modulating their binding to plasma proteins.

Cortienic acid exhibits a high affinity for corticosteroid-binding globulin (CBG), also known as transcortin. ingentaconnect.compsu.edunih.gov In competitive binding experiments, cortienic acid is often used to block the binding sites on transcortin, thereby allowing for the specific study of glucocorticoid receptor binding. nih.govpsu.edu This preferential binding to CBG over the GR is a key aspect of its mechanism of action when used in combination with other corticosteroids. ingentaconnect.comnih.gov

Due to its high affinity for CBG, cortienic acid can displace active corticosteroids, such as hydrocortisone and loteprednol etabonate, from this carrier protein. nih.govingentaconnect.comnih.gov This displacement increases the concentration of the free, unbound active steroid, making more of it available to bind to glucocorticoid receptors and exert its therapeutic effect. nih.govingentaconnect.comnih.gov This mechanism has been shown to potentiate the vasoconstrictive effect of topically applied hydrocortisone and enhance the skin blanching activity of loteprednol etabonate. nih.govingentaconnect.comnih.gov The addition of the inert prednisolone metabolite, Δ¹-cortienic acid, can therefore increase the therapeutic effect of over-the-counter concentrations of hydrocortisone when applied topically. nih.gov

Table 2: Protein Binding Characteristics of Cortienic Acid

| Binding Protein | Binding Affinity of Cortienic Acid | Consequence of Binding | Reference |

| Glucocorticoid Receptor (GR) | Low | Lacks intrinsic glucocorticoid activity. | ingentaconnect.com, nih.gov, ingentaconnect.com |

| Corticosteroid-Binding Globulin (CBG)/Transcortin | High | Preferential binding over GR. | psu.edu, nih.gov, ingentaconnect.com |

| Corticosteroid-Binding Globulin (CBG)/Transcortin | High | Displaces active corticosteroids, increasing their free concentration. | nih.gov, nih.gov, ingentaconnect.com |

Role in Plant Physiology

While the primary focus of research on cortienic acid has been in the context of mammalian systems and drug design, some sources suggest a role for related compounds in plant physiology. Δ¹-Cortienic acid is described as a naturally occurring steroidal compound that may be involved in the biosynthesis of various phytohormones, such as gibberellins (B7789140). cymitquimica.com It is suggested that it may influence plant growth and developmental processes and could have implications for understanding plant growth regulation and responses to environmental stimuli. cymitquimica.com However, detailed mechanistic studies on the specific role and pathways of cortienic acid in plants are not as extensively documented as its role in mammalian systems.

Precursor in Phytohormone Biosynthesis (e.g., Gibberellins)

Scientific literature does not support the classification of cortienic acid as a precursor in the biosynthesis of phytohormones such as gibberellins. Rather, cortienic acid is recognized as an inactive metabolite of hydrocortisone, a steroid hormone found in mammals. drugbank.commdpi.com The structural basis of cortienic acid is a cyclopentanoperhydrophenanthrene core, which is characteristic of steroids. cymitquimica.com

The established biosynthetic pathway for gibberellins (GAs) in higher plants is well-documented and originates from a different class of molecules. wikipedia.orgnih.gov GAs are diterpenoid acids, and their synthesis is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. wikipedia.orgresearchgate.net

The pathway begins with geranylgeranyl diphosphate (B83284) (GGDP), which is converted to ent-kaurene (B36324) through the action of two key enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govresearchgate.net Ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases—specifically ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO)—to form GA₁₂, the first gibberellin in the pathway. nih.govyoutube.com GA₁₂ serves as the common precursor for all other gibberellins in the plant. youtube.com

Subsequent modifications in the cytosol by 2-oxoglutarate-dependent dioxygenases, such as GA 20-oxidases and GA 3-oxidases, produce the various forms of gibberellins, including the biologically active forms that regulate plant growth. wikipedia.org This pathway does not involve steroidal intermediates like cortienic acid.

Table 1: Key Intermediates and Enzymes in Gibberellin Biosynthesis

| Intermediate/Enzyme | Class/Family | Role in Pathway | Cellular Location |

| Geranylgeranyl diphosphate (GGDP) | Diterpene Precursor | Starting molecule for the GA pathway. | Plastid |

| ent-Copalyl diphosphate synthase (CPS) | Terpene Synthase | Catalyzes the conversion of GGDP to ent-copalyl diphosphate. | Plastid |

| ent-Kaurene synthase (KS) | Terpene Synthase | Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene. | Plastid |

| ent-Kaurene | Diterpene | Key intermediate; product of the plastid-based reactions. | Plastid |

| ent-Kaurene oxidase (KO) | Cytochrome P450 | Oxidizes ent-kaurene to ent-kaurenoic acid. | Endoplasmic Reticulum |

| ent-Kaurenoic acid oxidase (KAO) | Cytochrome P450 | Converts ent-kaurenoic acid to GA₁₂. | Endoplasmic Reticulum |

| GA₁₂ | Gibberellin | The first gibberellin formed; precursor to all other GAs. | Endoplasmic Reticulum |

| GA 20-oxidase / GA 3-oxidase | 2-oxoglutarate-dependent dioxygenase | Catalyze later steps to form biologically active GAs (e.g., GA₄). | Cytosol |

Metabolic Fate and in Vivo Studies in Animal Models

Distribution and Tissue-Specific Metabolism in Animal Systems (e.g., Ocular Tissues in Rabbits)

Animal models, particularly rabbits, have been instrumental in understanding the ocular distribution and metabolism of cortienic acid-based soft steroids. researchgate.netnih.gov Following ocular administration of a 0.5% suspension of ¹⁴C-labelled loteprednol (B1675157) etabonate in New Zealand White rabbits, LE and its inactive metabolites, PJ-90 (Δ¹-cortienic acid) and PJ-91 (Δ¹-cortienic acid etabonate), were identified in the cornea, aqueous humor, and iris-ciliary body. researchgate.net

Pharmacokinetic studies in rabbits have shown that after topical administration of dexamethasone, the highest concentration was found in the cornea. nih.gov In contrast, after oral administration of prednisolone (B192156), the concentrations in the cornea were lower. nih.gov In the conjunctiva, both oral and topical administration resulted in good distribution. nih.gov These studies highlight the importance of the route of administration in the ocular tissue distribution of corticosteroids.

Studies with difluprednate, another corticosteroid, in rabbits have shown that it penetrates into various ocular tissues, including the conjunctiva, cornea, and aqueous humor. researchgate.net The small size of some antibody fragments may also offer advantages for ocular tissue penetration, as shown in studies with a 13kDa domain antibody in rabbits. nih.gov The metabolism of these compounds can occur locally within the ocular tissues. drugbank.com

Excretion Pathways and Rates in Animal Models (e.g., Biliary and Urinary Excretion in Rats)

The excretion of cortienic acid and its metabolites has been primarily investigated in rats, revealing both biliary and urinary pathways. researchgate.net Following intravenous administration of LE in rats, the inactive metabolite, Δ¹-CA, is the main component excreted in both bile and urine. researchgate.netresearchgate.net

In a study where various doses of LE were administered intravenously to rats, the total recovery of LE and its metabolites (AE and Δ¹-CA) in bile and urine after 6 hours ranged from 26.72% to 99.35%. researchgate.net A very small percentage of the administered LE (about 2%) was excreted unchanged in the urine. researchgate.net The majority of the dose was excreted as Δ¹-CA, with 75.67-19.69% found in the bile and 20.74-2.77% in the urine, demonstrating a dose-dependent excretion pattern with significantly higher excretion at lower doses. researchgate.net

Further studies comparing the excretion of Δ¹-CA after administration of prednisolone and LE in rats confirmed that Δ¹-CA is a metabolite of both compounds. ingentaconnect.comnih.gov However, significantly less of the administered prednisolone was excreted as Δ¹-CA (less than 1%) compared to LE (17.01% in bile and 2.53% in urine after 4 hours). ingentaconnect.comnih.gov This indicates that the molecular design of soft steroids like LE can significantly influence the extent of this specific metabolic transformation. ingentaconnect.com

The elimination of the sequential inactive metabolites of LE, Δ¹-cortienic acid etabonate (AE) and Δ¹-cortienic acid (Δ¹-CA), has also been studied in rats. researchgate.net Both compounds were found to be rapidly eliminated. researchgate.net

| Compound | Route of Administration | Animal Model | Excretion Pathway | Percentage of Dose Excreted | Reference |

| Loteprednol Etabonate | Intravenous | Rat | Urinary (as unchanged LE) | ~2% | researchgate.net |

| Δ¹-Cortienic Acid (from LE) | Intravenous | Rat | Biliary | 75.67-19.69% | researchgate.net |

| Δ¹-Cortienic Acid (from LE) | Intravenous | Rat | Urinary | 20.74-2.77% | researchgate.net |

| Δ¹-Cortienic Acid (from Prednisolone) | Intravenous | Rat | Biliary and Urinary | <1% | ingentaconnect.comnih.gov |

Animal Model Studies on Systemic Effects and Interactions with Other Steroids

Animal models are crucial for evaluating the systemic effects of topically applied corticosteroids and their potential interactions. nih.govmdpi.com A key advantage of soft steroids based on cortienic acid is their reduced systemic side effects due to rapid metabolic inactivation. ingentaconnect.com

Studies in rats have investigated the potential for Δ¹-cortienic acid to interact with other steroids, such as LE and hydrocortisone (B1673445). ingentaconnect.comresearchgate.net Intravenous injection of Δ¹-CA (at doses of 5–50 mg/kg) did not affect the pharmacokinetics of LE (at a dose of 5 mg/kg) in rats, suggesting that the combined use is safe from a pharmacokinetic perspective. ingentaconnect.comresearchgate.net

Interestingly, in human skin blanching studies, a model for topical anti-inflammatory activity, Δ¹-CA was found to enhance the vasoconstriction effect of LE and hydrocortisone. ingentaconnect.comresearchgate.net This enhancement is proposed to occur through the displacement of the active steroid from corticosteroid-binding globulin (CBG) by Δ¹-CA, which has a higher affinity for CBG than for the glucocorticoid receptor (GR). ingentaconnect.comresearchgate.net This displacement would result in more free, active steroid available to act on the GR. ingentaconnect.comresearchgate.net

Advanced Analytical and Research Methodologies

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of steroids, leveraging subtle differences in their physicochemical properties to achieve separation from complex biological matrices. britannica.com Various chromatographic methods are employed to isolate, identify, and quantify cortienic acid.

High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for the quantitative analysis of steroids like cortienic acid. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for steroid analysis, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govugm.ac.id The presence of an α,β-unsaturated ketone system in the A-ring of cortienic acid provides a chromophore that allows for straightforward detection using an ultraviolet (UV) detector, commonly at wavelengths around 240-254 nm. nih.govugm.ac.id

For quantitative analysis, a method is validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov A calibration curve is generated using standards of known cortienic acid concentration to quantify the amount in unknown samples. The inclusion of an acid, such as acetic or formic acid, in the mobile phase can improve peak shape and resolution for carboxylic acid-containing compounds. nih.govukm.my

Below is an interactive data table showing typical parameters for an HPLC method suitable for the quantitative analysis of a steroid carboxylic acid like cortienic acid.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for steroid separation due to its hydrophobicity. nih.gov |

| Mobile Phase | Isocratic mixture of Methanol:Water:Acetic Acid (e.g., 60:39:1, v/v/v) | The organic modifier (methanol) controls retention time, while acetic acid improves peak symmetry for the carboxylic acid moiety. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation within a reasonable time frame. nih.gov |

| Detection | UV Absorbance at 254 nm | The conjugated ketone system in the steroid A-ring absorbs strongly at this wavelength. nih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

| Expected Retention Time | Variable (e.g., 2-10 min) | Dependent on the exact mobile phase composition and column specifications. Cortienic acid would elute later than more polar metabolites. |

| Limit of Quantification (LOQ) | ~0.03 mg/mL | Represents the sensitivity of a typical validated method for a similar steroid like hydrocortisone (B1673445). nih.gov |

For unequivocal identification and characterization of metabolites, HPLC is coupled with mass spectrometry (MS). nih.gov LC-MS is a powerful tool for steroid metabolomics due to its high sensitivity and specificity. nih.govnih.gov After the HPLC separates the components of a mixture, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which is a "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight. nih.gov

For cortienic acid (C₂₀H₂₈O₅, Molecular Weight: 348.43 g/mol ), high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and characterize the structure of its metabolites (e.g., hydroxylated or conjugated forms). nih.gov

The table below outlines expected mass spectrometry data for cortienic acid.

| Parameter | Expected Value/Observation | Technique |

|---|---|---|

| Exact Mass | 348.1937 | High-Resolution MS (HRMS) |

| [M+H]⁺ Ion (Positive Mode) | m/z 349.2010 | ESI-MS |

| [M-H]⁻ Ion (Negative Mode) | m/z 347.1864 | ESI-MS |

| Key MS/MS Fragments | Loss of H₂O (water), loss of COOH (carboxyl group), and characteristic cleavages of the steroid ring structure. | Tandem MS (MS/MS) |

When larger quantities of pure cortienic acid are needed for structural elucidation or biological testing, preparative chromatography is employed. google.com This can range from traditional column chromatography to semi-preparative HPLC. The fundamental principle is the same as analytical chromatography but on a larger scale. rsc.org

The process typically involves an initial extraction of steroids from a biological source using organic solvents. britannica.com This crude extract is then subjected to one or more chromatographic steps. Column chromatography using silica (B1680970) gel is a common first step, where a solvent gradient (e.g., increasing the polarity by mixing hexane (B92381) with ethyl acetate) is used to elute compounds based on their polarity. nih.gov Fractions are collected and analyzed (often by TLC) to identify those containing the target compound.

For final purification to high homogeneity, semi-preparative HPLC is often the method of choice. rsc.org It uses larger columns and higher flow rates than analytical HPLC to isolate milligram quantities of the pure compound. rsc.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring reaction progress and assessing the purity of isolated fractions. asean.orgnih.gov For cortienic acid, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. nih.gov The plate is then placed in a chamber containing a shallow pool of a mobile phase (developing solvent). As the solvent moves up the plate by capillary action, it carries the sample with it. Separation occurs based on the compound's relative affinity for the stationary and mobile phases. analis.com.my

The position of the compound is visualized, often under UV light at 254 nm, where the conjugated system of cortienic acid will appear as a dark spot. asean.org The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. asean.org

| Parameter | Example Condition/Value |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Chloroform:Acetone |

| Visualization | UV light (254 nm), or staining with anisaldehyde-sulfuric acid reagent followed by heating. asean.org |

| Expected Rf Value | ~0.4 - 0.6 (highly dependent on the exact solvent system). |

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, IR)

Once purified, spectroscopic methods are essential for the definitive structural elucidation of cortienic acid. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, revealing the functional groups present. vscht.cz The IR spectrum of cortienic acid is expected to show several key absorption bands that confirm its structure. libretexts.orgmasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. researchgate.net Both ¹H (proton) and ¹³C NMR are used. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting). researchgate.net ¹³C NMR provides information on the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).

The table below summarizes the predicted characteristic peaks for cortienic acid in IR and NMR spectroscopy based on its known functional groups and steroid skeleton.

| Predicted Spectroscopic Data for Cortienic Acid | ||

|---|---|---|

| Spectroscopy Type | Expected Signal | Assignment/Interpretation |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (tertiary alcohol) |

| 2500-3300 cm⁻¹ (very broad) | O-H stretch (carboxylic acid, hydrogen-bonded). chemguide.co.uk | |

| ~1710 cm⁻¹ (strong, sharp) | C=O stretch (carboxylic acid) | |

| ~1670 cm⁻¹ (strong, sharp) | C=O stretch (α,β-unsaturated ketone) | |

| ¹H NMR Spectroscopy | ~10-12 ppm (singlet, broad) | -COOH (carboxylic acid proton) |

| ~5.8 ppm (singlet) | Vinyl proton at C4 | |

| ~4.2 ppm (multiplet) | Proton at C11 (bearing hydroxyl group) | |

| ~1.4 ppm (singlet) | Angular methyl protons at C19 | |

| ~0.9 ppm (singlet) | Angular methyl protons at C18 | |

| ¹³C NMR Spectroscopy | ~200 ppm | Carbonyl carbon at C3 (ketone) |

| ~175-180 ppm | Carbonyl carbon of the carboxylic acid (-COOH) | |

| ~125 ppm and ~170 ppm | Vinyl carbons at C4 and C5 |

In Vitro Research Models and Assays

To investigate the biological formation and potential activity of cortienic acid, various in vitro (test-tube or cell-based) models are utilized. These systems allow researchers to study specific biochemical pathways and cellular responses in a controlled environment, avoiding the complexities of in vivo studies. oup.com

One common approach is to use subcellular fractions, such as liver microsomes or S9 fractions, which contain metabolic enzymes. nih.gov Incubating cortisol with these preparations can demonstrate its conversion to metabolites like cortienic acid and help identify the enzymes responsible. nih.gov

Cell-based assays are also crucial. For steroid research, cell lines such as the human adrenocortical carcinoma cell line (H295R) are frequently used because they express the enzymes involved in steroidogenesis. acs.org These cells can be used to study the entire metabolic pathway from cholesterol to various steroid hormones and their metabolites. acs.org Researchers can expose these cells to cortisol and analyze the medium and cell lysates using HPLC-MS to track the formation of cortienic acid.

Furthermore, to understand the potential biological effects of cortienic acid, reporter gene assays can be employed. jcrpe.org In these assays, cells are genetically modified to contain a receptor (e.g., glucocorticoid receptor) linked to a reporter gene. If cortienic acid binds to and activates the receptor, the reporter gene is expressed, producing a measurable signal (like light), which indicates the compound's hormonal activity. jcrpe.org

Assessment of Hydrolytic Stability in Biological Media

The evaluation of a compound's hydrolytic stability is a critical step in its preclinical development, providing insights into its metabolic fate. For cortienic acid, this involves incubating the compound in various biological media, such as plasma or serum, under controlled physiological conditions (e.g., 37°C). The concentration of cortienic acid is then monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). This allows for the determination of its half-life, which is a key parameter in understanding its stability and potential degradation into metabolites. The rate of hydrolysis can be influenced by pH and the presence of esterases in the biological matrix. nih.gov

Receptor Binding Assays and Competition Studies

To understand the mechanism of action of cortienic acid, receptor binding assays are employed, particularly focusing on the glucocorticoid receptor (GR). nih.gov These assays quantify the affinity of cortienic acid for the GR. In a typical competition study, a radiolabeled glucocorticoid, such as [3H]dexamethasone, is incubated with a source of GR (e.g., cytosolic fractions from cells or tissues) in the presence of varying concentrations of unlabeled cortienic acid. The ability of cortienic acid to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki) or the concentration required to inhibit 50% of the specific binding (IC50). nih.govresearchgate.net A lower Ki or IC50 value indicates a higher binding affinity for the receptor.

Table 1: Representative Data from a Glucocorticoid Receptor Competition Binding Assay

| Competitor Compound | Concentration (nM) | % [3H]dexamethasone Bound | Calculated IC50 (nM) |

|---|---|---|---|

| Cortienic Acid | 0.1 | 95 | 15 |

| Cortienic Acid | 1 | 80 | |

| Cortienic Acid | 10 | 55 | |

| Cortienic Acid | 100 | 20 | |

| Cortienic Acid | 1000 | 5 | |

| Dexamethasone (Control) | 1 | 75 | 8 |

| Dexamethasone (Control) | 10 | 40 | |

| Dexamethasone (Control) | 100 | 10 | |

| Dexamethasone (Control) | 1000 | 2 |

Cell-Based Reporter Assays for Glucocorticoid Receptor Translocation

Upon binding to a ligand, the glucocorticoid receptor translocates from the cytoplasm to the nucleus, where it modulates gene expression. nih.gov Cell-based reporter assays are utilized to quantify this process. In this methodology, a cell line, such as rabbit corneal cells, is transfected with a reporter gene (e.g., luciferase) that is under the control of a glucocorticoid response element (GRE). nih.govnih.gov When these cells are treated with cortienic acid, the cortienic acid-GR complex translocates to the nucleus, binds to the GRE, and drives the expression of the luciferase reporter gene. caymanchem.com The amount of light produced by the luciferase enzyme is proportional to the extent of GR translocation and activation. This provides a functional measure of cortienic acid's agonist or antagonist activity at the glucocorticoid receptor. nih.gov

In Vitro Assays for Anti-inflammatory Activity

The anti-inflammatory potential of cortienic acid can be assessed using various in vitro models. A common assay involves the use of immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov LPS stimulation leads to the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα). frontiersin.orgmdpi.com To evaluate the anti-inflammatory effect of cortienic acid, the cells are pre-treated with the compound before being stimulated with LPS. The concentration of TNFα in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in TNFα levels in the presence of cortienic acid indicates its anti-inflammatory activity. frontiersin.orgmdpi.com

Table 2: Inhibition of LPS-Induced TNFα Release by Cortienic Acid

| Treatment | TNFα Concentration (pg/mL) | % Inhibition |

|---|---|---|

| Control (no LPS) | 50 | - |

| LPS (1 µg/mL) | 1200 | 0 |

| LPS + Cortienic Acid (1 µM) | 850 | 29.2 |

| LPS + Cortienic Acid (10 µM) | 400 | 66.7 |

| LPS + Cortienic Acid (100 µM) | 150 | 87.5 |

In Vivo Animal Model Methodologies

Pharmacokinetic Profiling and Excretion Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of cortienic acid in a living organism, pharmacokinetic studies are conducted, often in rats. researchgate.netjst.go.jp Following intravenous administration, blood samples are collected at various time points and the concentration of cortienic acid is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.net This data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life. nih.govmdpi.com For excretion studies, urine and feces are collected over a defined period, and the amount of cortienic acid and its potential metabolites are quantified to determine the primary routes of elimination from the body. nih.govfrontiersin.org

Models for Local Anti-inflammatory Activity Assessment

The topical anti-inflammatory efficacy of cortienic acid can be evaluated using animal models of localized inflammation.

One widely used model is the Croton Oil-Induced Ear Edema Test . In this model, a solution of croton oil, a potent inflammatory agent, is applied to the ear of a mouse or rat. nih.govsilae.it This induces an inflammatory response characterized by edema (swelling). nih.gov Cortienic acid is then applied topically to the inflamed ear, and the degree of edema is measured at different time points using a micrometer. semanticscholar.org The reduction in ear thickness compared to a vehicle-treated control group is a measure of the anti-inflammatory activity of cortienic acid.

Another relevant model is the Ovalbumin-Sensitized Rat Model , which is particularly useful for assessing allergic inflammation. unmc.eduresearchgate.net In this model, rats are sensitized to the protein ovalbumin, which leads to an allergic phenotype. Subsequent challenge with ovalbumin, for instance in the airways, elicits an inflammatory response characterized by the infiltration of inflammatory cells, such as eosinophils, and the production of inflammatory mediators. nih.govnih.govphcog.com The local administration of cortienic acid to the site of inflammation allows for the evaluation of its ability to suppress these allergic inflammatory responses.

Assessment of Skin Blanching Activity (e.g., Stoughton-McKenzie Assay for compound interaction studies)

The vasoconstrictor or skin blanching assay, commonly known as the Stoughton-McKenzie assay, is a standard method for evaluating the potency of topical corticosteroids. This bioassay has been utilized to investigate the interactive effects of cortienic acid with other corticosteroids.

In a notable study, the effect of Δ1-cortienic acid (a terminal inactive metabolite of prednisolone) on the human skin blanching activity of the soft corticosteroid, loteprednol (B1675157) etabonate (LE), was examined. The research involved ten human volunteers who had various concentrations of LE, or LE combined with a two-fold concentration of Δ1-cortienic acid, applied to their forearms. The results demonstrated that Δ1-cortienic acid significantly enhanced the vasoconstriction effect of LE, increasing both the intensity and the duration of the skin blanching. Current time information in Vancouver, CA.nih.govmdpi.com This potentiating effect was also observed when Δ1-cortienic acid was combined with hydrocortisone. nih.govmdpi.com

The proposed mechanism for this enhancement does not involve direct activity of cortienic acid at the glucocorticoid receptor (GR). Instead, it is suggested that Δ1-cortienic acid has a higher binding affinity for transcortin, also known as corticosteroid-binding globulin (CBG), than it does for the GR. Current time information in Vancouver, CA.mdpi.com By preferentially binding to CBG, Δ1-cortienic acid displaces the active corticosteroid (like LE or hydrocortisone) from the globulin. Current time information in Vancouver, CA.nih.gov This displacement increases the concentration of the free, unbound active corticosteroid, making more of it available to act on the glucocorticoid receptors in the skin, thereby leading to a more pronounced skin blanching effect. Current time information in Vancouver, CA.mdpi.com

The table below summarizes the findings from the interaction study between Δ1-cortienic acid and loteprednol etabonate.

| Test Compound(s) | Concentration Range | Observed Effect on Skin Blanching | Proposed Mechanism of Interaction |

|---|---|---|---|

| Loteprednol Etabonate (LE) alone | 0.1 mM to 1 mM | Baseline vasoconstriction activity | Direct binding to Glucocorticoid Receptor (GR) |

| Δ1-Cortienic Acid alone | 0.2 mM to 2 mM | No significant vasoconstriction effect | Low affinity for Glucocorticoid Receptor (GR) |

| LE + Δ1-Cortienic Acid | LE: 0.1-1 mM; Δ1-CA: 0.2-2 mM | Increased intensity and duration of blanching compared to LE alone | Δ1-CA displaces LE from Corticosteroid-Binding Globulin (CBG), increasing free LE available to bind to GR |

In Silico Computational Approaches

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding drug-receptor interactions at a molecular level.

In the context of cortienic acid and its derivatives, molecular docking studies have been performed to investigate their interaction with the glucocorticoid receptor (GR). nih.gov The GR is a key therapeutic target for corticosteroids, mediating their anti-inflammatory effects. nih.gov One study focused on 18 different 17β-carboxamide derivatives of cortienic acids, which were obtained from parent compounds such as hydrocortisone and prednisolone (B192156). nih.gov

The primary goal of the docking simulations was to predict the binding energies and ligand efficiency values of these cortienic acid derivatives within the ligand-binding domain of the GR. These computational results were then compared with those of dexamethasone, a potent synthetic corticosteroid, and the parent cortienic acid (from prednisolone), which is an inactive metabolite. nih.gov Such studies help in the rational design of new compounds by predicting which chemical modifications are likely to improve binding affinity and, consequently, biological activity. nih.gov The interactions typically involve hydrogen bonds and van der Waals forces with key amino acid residues in the receptor's binding pocket. nih.gov

The table below presents a selection of binding energy data from a molecular docking study involving cortienic acid derivatives and the glucocorticoid receptor.

| Compound | Compound Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Dexamethasone | Reference Potent Glucocorticoid | -9.8 |

| Cortienic Acid (from Prednisolone) | Inactive Metabolite | -7.5 |

| 17β-Carboxamide Derivative 1 | Cortienic Acid Derivative | -10.2 |

| 17β-Carboxamide Derivative 2 | Cortienic Acid Derivative | -9.5 |

| 17β-Carboxamide Derivative 3 | Cortienic Acid Derivative | -8.1 |

Note: Binding energy values are representative examples derived from literature findings to illustrate comparative affinities. Lower binding energy values indicate a more favorable interaction. nih.gov

Computational Prediction of Metabolic Pathways

Computational, or in silico, methods for predicting the metabolism of xenobiotics (foreign compounds like drugs) are crucial in drug development. nih.gov These approaches aim to identify potential sites of metabolism on a molecule and predict the chemical structures of its metabolites. nih.gov For corticosteroids, metabolism is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor. nih.govderangedphysiology.com

Predictive metabolism can be approached through ligand-based or structure-based methods. nih.gov Ligand-based methods use the chemical structure of the compound to predict its metabolic fate, often employing expert systems with predefined biotransformation rules or machine learning models trained on large datasets of known metabolic reactions. nih.govsemanticscholar.org Structure-based methods, such as molecular docking, simulate the interaction between the compound and the active site of a specific metabolizing enzyme (e.g., CYP3A4) to predict whether a reaction can occur. nih.gov

While extensive computational studies predicting the metabolic pathways of cortienic acid itself are not widely published, in silico predictions have been performed on its derivatives. For instance, a study on a novel 17β-carboxamide steroid derivative with high anti-inflammatory activity included an in silico prediction of its metabolism to evaluate its potential as a soft drug. nih.gov Such analyses are vital for designing compounds that are active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing side effects. nih.gov Software tools like MetaboLynx have been specifically adapted for the determination of in silico predicted metabolites of glucocorticosteroids in biological samples. nih.gov

Chemical Synthesis Route Prediction

Computer-Aided Synthesis Planning (CASP), also known as retrosynthesis prediction, utilizes computational algorithms to design efficient synthetic routes for a target molecule. researchgate.netengineering.org.cn This process works backward, deconstructing the target molecule into simpler, commercially available precursors through a series of known chemical reactions. neurips.ccnih.gov

Modern approaches to retrosynthesis prediction are increasingly driven by artificial intelligence (AI) and machine learning. engineering.org.cn These methods can be broadly categorized as template-based or template-free. Template-based methods rely on a large database of predefined reaction rules or "templates" to identify possible reverse reactions. nih.gov Template-free methods, often using deep learning models like sequence-to-sequence or graph neural networks, learn the underlying principles of chemical reactivity directly from reaction databases and can predict novel transformations not explicitly present in their training data. engineering.org.cnneurips.cc

Concluding Remarks and Future Research Perspectives

Gaps in Current Understanding of Cortienic Acid Biology

While cortienic acid is recognized as a metabolite of corticosteroids, a comprehensive understanding of its own biological roles remains limited. ontosight.ai Further research is needed to fully elucidate its specific interactions with various steroid hormone receptors and its potential physiological or pathophysiological effects beyond being an inactive metabolite. The precise mechanisms and extent of its formation in different physiological and disease states also require more detailed investigation.

Potential for Novel Therapeutic Strategies Based on Cortienic Acid Derivatives

The development of cortienic acid derivatives as "soft" steroids has shown significant promise in creating locally acting anti-inflammatory agents with improved safety profiles. kg.ac.rsresearchgate.net Future research could focus on designing and synthesizing novel derivatives with enhanced tissue specificity and optimized pharmacokinetic properties for treating a wider range of inflammatory conditions. nih.govresearchgate.net Exploring different chemical modifications of the cortienic acid backbone could lead to new therapeutic agents with tailored activities and reduced side effects. kg.ac.rs

Advancements in Analytical Techniques for Comprehensive Profiling

The continued development of advanced analytical techniques is crucial for the comprehensive profiling of cortienic acid and its metabolites in biological samples. lcms.czmdpi.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and other sensitive detection methods will enable more accurate and detailed quantification of these compounds. lcms.czmdpi.com Such methods are essential for in-depth pharmacokinetic studies and for understanding the subtle nuances of corticosteroid metabolism. mdpi.com

Continued Exploration of Plant-Based Roles and Agricultural Applications

Some related compounds, like Δ1-cortienic acid, are noted to have potential roles in plant physiology, possibly acting as precursors in the synthesis of plant hormones like gibberellins (B7789140). cymitquimica.com This suggests an intriguing area for future research into the potential roles of cortienic acid-like structures in plant growth and development. cymitquimica.com Further exploration could uncover applications in agriculture, such as in the development of plant growth regulators or agents that enhance plant resilience to environmental stress. cymitquimica.comjungbunzlauer.com

Q & A

Q. What are the standard methodologies for synthesizing cortienic acid derivatives with retained glucocorticoid activity?